Antiproliferative Comparison with BKM120 in A549 NSCLC
In a direct, head-to-head MTT assay comparison, PI3K-IN-48 (reported as compound 4w) demonstrated a 6.3-fold greater antiproliferative potency against the A549 human non-small cell lung cancer cell line compared to the clinical-stage pan-PI3K inhibitor BKM120 (buparlisib). This superior potency is a key differentiator for researchers seeking maximal pathway inhibition at lower compound concentrations [1].
| Evidence Dimension | Antiproliferative activity (Cell viability/growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 1.55 ± 0.18 μM |
| Comparator Or Baseline | BKM120 (Buparlisib): IC50 = 9.75 ± 1.25 μM |
| Quantified Difference | PI3K-IN-48 is 6.3-fold more potent than BKM120 |
| Conditions | A549 human lung adenocarcinoma cell line, MTT assay |
Why This Matters
This quantified potency advantage allows researchers to use a 6.3-fold lower concentration of PI3K-IN-48 to achieve the same level of growth inhibition as BKM120, reducing the potential for off-target effects or solubility issues associated with higher compound concentrations.
- [1] Wu W, et al. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorg Med Chem Lett. 2023;96:129411. View Source
